5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the triazole ring might be formed through a cyclization reaction, while the nitro group could be introduced through a nitration reaction .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of multiple rings (triazole and isoxazole) suggests that the compound could have a rigid, planar structure .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups it contains. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of a carboxylic acid group could make the compound acidic, while the nitro group could make it more explosive .Scientific Research Applications
Isoxazole Derivatives in Chemistry
A study by Kanō and Yamazaki (1964) explored the conversion of 1,3-bis(5'-methyl-3'-isozaxolyl)triazene into various tetrazoles, including oxidizing them to 5-tetrazolecarboxylic acids (Kanō & Yamazaki, 1964). This study illustrates the chemical transformations and applications of isoxazole derivatives, which are structurally related to the compound .
Synthesis of Isoxazole-based Compounds
Ruano, Fajardo, and Martín (2005) detailed the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates as scaffolds for creating highly functionalized isoxazole derivatives (Ruano, Fajardo, & Martín, 2005). This study is significant for understanding the synthesis methods applicable to compounds like 5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid.
Functional Applications of Isoxazoles
Serebryannikova, Galenko, Novikov, and Khlebnikov (2019) reported on the synthesis of isoxazole-4-carboxylic acid derivatives, highlighting their potential applications in various chemical processes (Serebryannikova et al., 2019). This research can be linked to the functional applications of the compound of interest.
Catalysis and Synthesis
Ferrini et al. (2015) investigated the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are structurally similar to the compound . This study is essential for understanding the catalytic processes involved in synthesizing such compounds (Ferrini et al., 2015).
Mechanism of Action
Target of Action
The compound “5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid” is a complex molecule that likely interacts with multiple targetsIt’s known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 .
Mode of Action
It’s known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction could potentially inhibit the activity of CYP-450 enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics.
Pharmacokinetics
It’s known that compounds containing the 1,2,4-triazole ring, such as this one, are readily capable of binding in the biological system with a variety of enzymes and receptors , suggesting that they may have good bioavailability.
Result of Action
Compounds containing the 1,2,4-triazole ring have been shown to exhibit a broad range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Safety and Hazards
Properties
IUPAC Name |
5-methyl-4-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O5/c1-4-5(6(7(14)15)11-18-4)2-12-3-9-8(10-12)13(16)17/h3H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSLPCPZCRYHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2C=NC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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